molecular formula C7H12BrNO2 B13734406 (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile CAS No. 209806-89-3

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile

Cat. No.: B13734406
CAS No.: 209806-89-3
M. Wt: 222.08 g/mol
InChI Key: WTJDLSWMGLMXFB-ZETCQYMHSA-N
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Description

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile is an organic compound with a complex structure that includes a bromine atom, a methoxymethoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the methoxymethoxy group and the nitrile group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining strict control over reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-5-bromo-4-(methoxymethoxy)pentanenitrile depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (4S)-5-chloro-4-(methoxymethoxy)pentanenitrile: Similar structure but with a chlorine atom instead of bromine.

    (4S)-5-fluoro-4-(methoxymethoxy)pentanenitrile: Contains a fluorine atom instead of bromine.

    (4S)-5-iodo-4-(methoxymethoxy)pentanenitrile: Features an iodine atom in place of bromine.

Uniqueness

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The methoxymethoxy group also adds to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

CAS No.

209806-89-3

Molecular Formula

C7H12BrNO2

Molecular Weight

222.08 g/mol

IUPAC Name

(4S)-5-bromo-4-(methoxymethoxy)pentanenitrile

InChI

InChI=1S/C7H12BrNO2/c1-10-6-11-7(5-8)3-2-4-9/h7H,2-3,5-6H2,1H3/t7-/m0/s1

InChI Key

WTJDLSWMGLMXFB-ZETCQYMHSA-N

Isomeric SMILES

COCO[C@@H](CCC#N)CBr

Canonical SMILES

COCOC(CCC#N)CBr

Origin of Product

United States

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